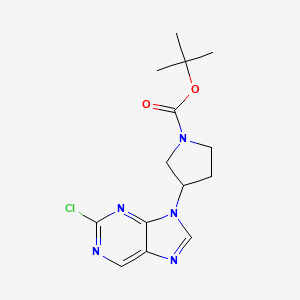
tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl group, a pyrrolidine ring, and a purine derivative
Preparation Methods
The synthesis of tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate as a protecting group for the carboxylate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate can be compared with similar compounds:
tert-Butyl N-(6-chloro-9H-purin-2-yl)carbamate: This compound shares a similar purine structure but differs in the substituents on the pyrrolidine ring.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of the purine derivative, leading to different chemical properties and applications
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H18ClN5O2 |
|---|---|
Molecular Weight |
323.78 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloropurin-9-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClN5O2/c1-14(2,3)22-13(21)19-5-4-9(7-19)20-8-17-10-6-16-12(15)18-11(10)20/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
HWQWUGRXBYJQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















